4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a phenyl group attached to a pyrrolopyrimidine core
Preparation Methods
The synthesis of 4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases and high temperatures to facilitate the cyclization process.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This step typically involves the use of a piperidine derivative and a suitable leaving group.
Attachment of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups are attached to the pyrrolopyrimidine core through a series of coupling reactions. These reactions often require the use of palladium catalysts and specific ligands to ensure high yields and selectivity.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve efficiency, yield, and scalability.
Chemical Reactions Analysis
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols. The major products formed depend on the nature of the substituents and reaction conditions.
Scientific Research Applications
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its interactions with specific molecular targets make it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The differences in substituents can lead to variations in biological activity and chemical reactivity.
Fluorophenyl-Substituted Compounds: Compounds with fluorophenyl groups often exhibit unique properties due to the presence of the fluorine atom. These properties can include increased stability, altered reactivity, and enhanced biological activity.
Piperidine-Containing Compounds: The presence of the piperidine ring in these compounds can influence their pharmacokinetic and pharmacodynamic properties. Piperidine-containing compounds are often studied for their potential as therapeutic agents.
Properties
Molecular Formula |
C25H25FN4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25FN4/c1-17-12-18(2)14-29(13-17)24-23-22(19-6-4-3-5-7-19)15-30(25(23)28-16-27-24)21-10-8-20(26)9-11-21/h3-11,15-18H,12-14H2,1-2H3 |
InChI Key |
ALZDHBBYPLYFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.